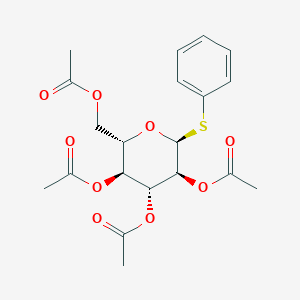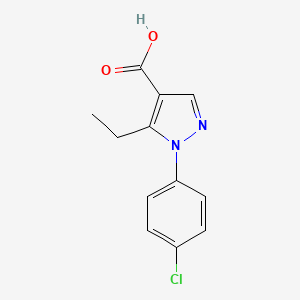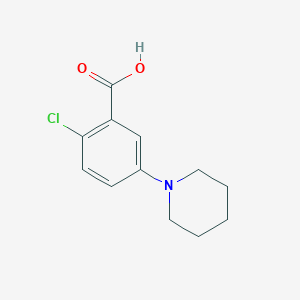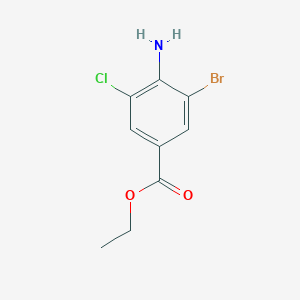![molecular formula C13H12ClNO3S B1486432 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid CAS No. 1094685-51-4](/img/structure/B1486432.png)
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Overview
Description
“2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid” is a chemical compound with the CAS Number 1094685-51-4 . It has a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a chlorophenyl group and a propanoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S . Unfortunately, specific information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Anticancer Activity
A study on the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally related to 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid, demonstrated notable anticancer activities against several cancer cell lines. Specifically, these compounds showed cytostatic effects in glioblastoma and gliosarcoma, as well as antiproliferative and cytotoxic activities against carcinoma and pleural mesothelioma, respectively. This indicates potential for these compounds as lead compounds for further antitumor studies and the synthesis of new derivatives with enhanced anticancer properties (Zyabrev et al., 2022).
Novel Synthesis Methods
Research on the synthesis of conformationally constrained, masked cysteines involved the creation of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This involved a process starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating innovative approaches to synthesizing complex sulfur-containing compounds that may include derivatives or structural analogs of 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid. These methods highlight the versatility of oxazolone chemistry in synthesizing biologically relevant molecules (Clerici, Gelmi, & Pocar, 1999).
Antibacterial Activity
The synthesis and evaluation of amino-heterocyclic compounds coupled with an oxime-ether group, including structures related to the compound , demonstrated potential antibacterial activities. These new compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest the potential for developing new antibacterial agents based on the oxazole framework (Hu et al., 2006).
Antimicrobial and Anticancer Agents
Another study focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant antimicrobial and anticancer activities. This research underscores the therapeutic potential of oxazole derivatives in treating infectious diseases and cancer, reinforcing the value of exploring 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid and related compounds for their biologically active properties (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8(13(16)17)19-7-12-15-6-11(18-12)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVKJQDDKBJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



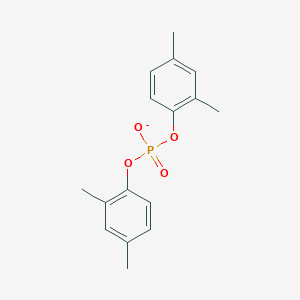
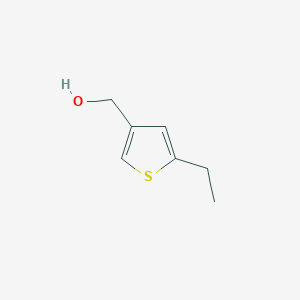
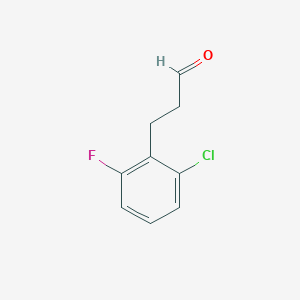
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)
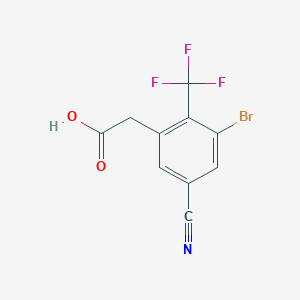
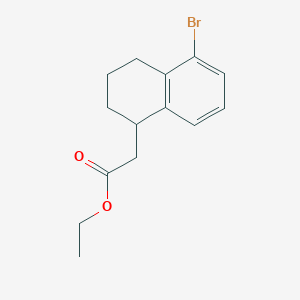
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)
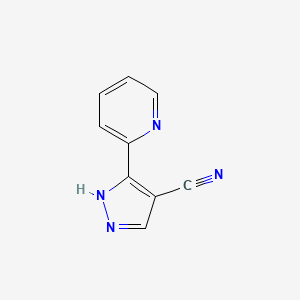
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
